

A Comprehensive Technical Guide to the Physicochemical Properties of Dodecylethyldimethylammonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecylethyldimethylammonium bromide*

Cat. No.: *B1353931*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dodecylethyldimethylammonium bromide (DEDMAB), a quaternary ammonium compound, is a cationic surfactant with significant potential across various scientific and industrial domains, including drug delivery systems, nanoparticle synthesis, and biomedical research.^[1] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of novel formulations and technologies. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of DEDMAB, complete with quantitative data, experimental methodologies, and logical workflows.

Core Physicochemical Properties

The fundamental properties of **Dodecylethyldimethylammonium bromide** are summarized in the tables below, providing a consolidated reference for researchers.

General Properties

Property	Value	Source
Chemical Name	N-Dodecyl-N,N-dimethyl-N-ethylammonium bromide	[2]
Synonyms	Dodecyldimethylethylammoniu m bromide, Dimethyldodecylethylammoniu m bromide	[2] [3]
CAS Number	68207-00-1	[2] [3]
Molecular Formula	C ₁₆ H ₃₆ BrN	[2]
Appearance	White to off-white powder	[3]

Quantitative Physicochemical Data

Property	Value	Unit	Source
Molecular Weight	322.37	g/mol	[2] [3]
Melting Point	185 - 188	°C	[3]
Solubility in Water	50	mg/mL (clear, colorless solution)	[3] [4] [5]
Critical Micelle Concentration (CMC)	Varies with temperature and medium	-	[6] [7]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.

Determination of Solubility

The solubility of a surfactant is a critical parameter influencing its formulation and application. A standard method for determining the solubility of DEDMAB in an aqueous solution is the isothermal equilibrium method.

Methodology:

- Preparation of Supersaturated Solution: An excess amount of **Dodecylethyldimethylammonium bromide** is added to a known volume of deionized water in a sealed container.
- Equilibration: The container is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The solution is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
- Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a filtered syringe. The concentration of DEDMAB in the aliquot is then determined using a suitable analytical technique, such as titration or chromatography.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g).

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This is a key characteristic that governs the surfactant's behavior and performance. Several methods can be employed to determine the CMC.

1. Surface Tension Method:

This is a widely used and reliable method for determining the CMC of surfactants.[\[8\]](#)

Methodology:

- Prepare a Series of Dilutions: A stock solution of DEDMAB is prepared and serially diluted to obtain a range of concentrations, both below and above the expected CMC.
- Measure Surface Tension: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

- Plot the Data: The surface tension values are plotted against the logarithm of the surfactant concentration.
- Determine the CMC: The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau or a much gentler slope. The concentration at which this break occurs is the CMC.[9]

2. Conductivity Method:

This method is suitable for ionic surfactants like DEDMAB and relies on the change in the molar conductivity of the solution with concentration.

Methodology:

- Prepare a Series of Dilutions: As with the surface tension method, a range of DEDMAB solutions of varying concentrations is prepared.
- Measure Conductivity: The specific conductance of each solution is measured using a conductivity meter.
- Plot the Data: The specific conductance is plotted against the surfactant concentration.
- Determine the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of micelles which have a lower mobility than the individual ions.

Visualizations: Workflows and Concepts

To further elucidate the experimental processes and fundamental concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Solubility Determination

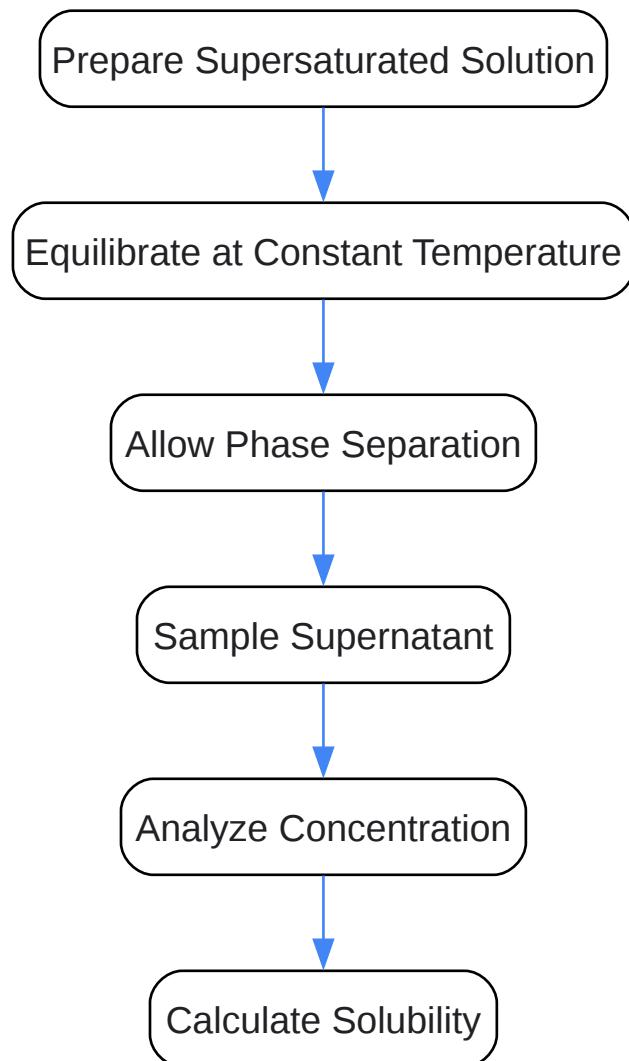


Figure 1: Experimental Workflow for Solubility Determination

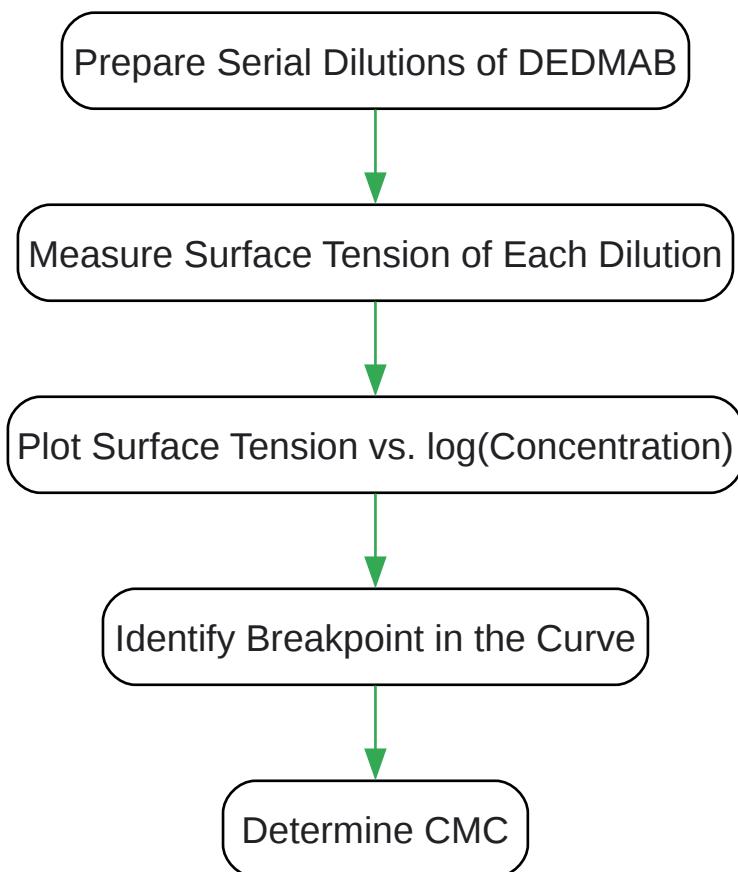


Figure 2: Workflow for CMC Determination by Surface Tension

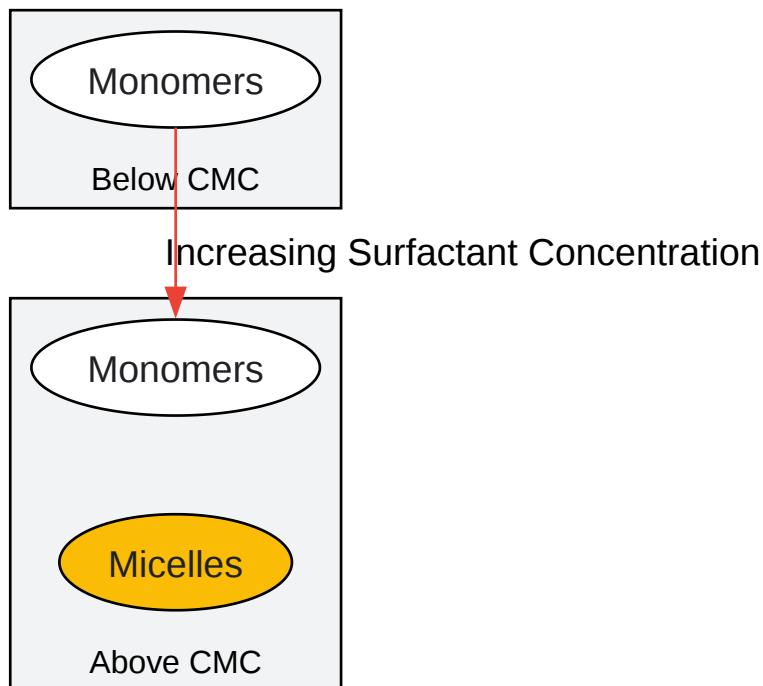


Figure 3: The Concept of Critical Micelle Concentration

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemodex.com [chemodex.com]
- 2. Dimethyldodecylethylammonium bromide | C16H36BrN | CID 9880197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ≥98.0% (AT), powder, suitable for titration and ion chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥98.0% (AT), powder, suitable for titration and ion chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dodecylethyldimethylammonium bromide CAS#: 68207-00-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Dodecylethyldimethylammonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353931#what-are-the-physicochemical-properties-of-dodecylethyldimethylammonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com